3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid
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Overview
Description
3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a complex organic compound characterized by its unique thiazolidine ring structure and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the benzoic acid moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Scientific Research Applications
3-({(2Z,5E)-3-ethyl-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-2-ylidene}amino)benzoic acid has several scientific research applications:
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Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Properties
IUPAC Name |
3-[[(5E)-3-ethyl-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-23-19(24)18(13-6-10-15-8-4-3-5-9-15)27-21(23)22-17-12-7-11-16(14-17)20(25)26/h3-14H,2H2,1H3,(H,25,26)/b10-6+,18-13+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBRFOHAWNACN-OGVSSRIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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